molecular formula C29H29ClN2O4.CH3SO3H B039840 甲氧氯环氧吗啡 CAS No. 117332-69-1

甲氧氯环氧吗啡

货号 B039840
CAS 编号: 117332-69-1
分子量: 601.1 g/mol
InChI 键: XAXNKAGAUFXFDO-JVJDXIHNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methoclocinnamox (MC-CAM) is a novel codeinone that exhibits both agonist and antagonist effects . It has been studied for its potential therapeutic use in the treatment of opioid abuse . MC-CAM possesses initial partial µ-opioid agonist activity with subsequent long-lasting µ-antagonist effects .

科学研究应用

  1. 精神活性物质分析:MCCAM 用于识别生物样本(如血液、尿液和玻璃体液)中的精神活性芳基环己胺 (De Paoli 等人,2013).

  2. 癌症研究:研究表明,与 MCCAM 相关的化合物甲氧氯和三氯生可能通过雌激素受体依赖性途径刺激卵巢癌的生长 (Kim 等人,2014).

  3. 神经药理学:MCCAM 在阿片类药物自我给药中作为一种弱部分激动剂,并影响大脑中的多巴胺活性,特别是在大鼠伏隔核中 (Zernig & Fibiger, 1998).

  4. 治疗阿片类药物滥用:它在治疗阿片类药物滥用方面具有潜力,显示出抑制呼吸和对抗吗啡和海洛因引起的呼吸抑制的功效 (Kishioka 等人,2000).

  5. 阿片类药物滥用药物治疗:MCCAM 是 μ-阿片受体的强效部分激动剂,表明其在阿片类药物滥用药物治疗中的应用 (Husbands 等人,1998).

  6. 内分泌作用:研究表明,甲氧氯等物质会影响雄性大鼠的催乳素释放,这可能与由多巴胺和促黄激素水平介导的雌激素和抗雄激素作用有关 (Lafuente 等人,2000).

  7. 阿片受体研究:MCCAM 因其作为阿片受体上的强效部分激动剂和不可逾越的拮抗剂的作用而被研究 (Husbands 等人,1998).

  8. 阿片拮抗和 μ 选择性:它以其作为阿片拮抗剂的高亲和力而著称,与类似化合物相比具有更大的 μ 选择性 (Derrick 等人,2000).

  9. 行为药理学:在恒河猴中,MCCAM 表现出最初的阿片激动剂效应,随后是持久的、不可逾越的 μ-拮抗剂效应 (Butelman 等人,1996).

  10. 阿片活性研究:作为 14-氨基二氢吗啡酮的衍生物,它比具有不同芳环取代基的类似物表现出更高的阿片活性 (Nieland 等人,2006).

属性

IUPAC Name

(E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN2O4.CH4O3S/c30-20-7-3-17(4-8-20)5-10-24(35)31-29-12-11-22(34)27-28(29)13-14-32(16-18-1-2-18)23(29)15-19-6-9-21(33)26(36-27)25(19)28;1-5(2,3)4/h3-10,18,23,27,33H,1-2,11-16H2,(H,31,35);1H3,(H,2,3,4)/b10-5+;/t23-,27+,28+,29-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXNKAGAUFXFDO-JVJDXIHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)C=CC7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)/C=C/C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoclocinnamox

CAS RN

117332-69-1
Record name Clocinnamox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117332691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoclocinnamox
Reactant of Route 2
Methoclocinnamox
Reactant of Route 3
Methoclocinnamox
Reactant of Route 4
Reactant of Route 4
Methoclocinnamox
Reactant of Route 5
Methoclocinnamox
Reactant of Route 6
Reactant of Route 6
Methoclocinnamox

Citations

For This Compound
84
Citations
JH Woods, JW Lewis, G Winger, E Butelman… - NIDA Res …, 1995 - books.google.com
Methoclocinnamox [14B-(p-chlorocinnamoylamino)-7, 8-dihydro-N-icyclopropylmethyl norcodeinone mesylate)(see figure 1 [a]) is a member of an interesting set of 14-substituted …
Number of citations: 19 books.google.com
S Kishioka, CA Paronis, JW Lewis, JH Woods - European journal of …, 2000 - Elsevier
… of methoclocinnamox (1 mg/kg, the solubility limit) lasted less than 24 h. Buprenorphine and methoclocinnamox … agonist effects of buprenorphine and methoclocinnamox. The μ-opioid …
Number of citations: 40 www.sciencedirect.com
G Zernig, HC Fibiger - Psychopharmacology, 1998 - Springer
The mu opioid antagonist clocinnamox (CCAM) insurmountably inhibits opioid self-administration. In contrast, CCAM’s prodrug, methoclocinnamox (MCCAM), acts as a weak partial …
Number of citations: 5 link.springer.com
ER Butelman, JW Lewis, JH Woods - Journal of Pharmacology and …, 1996 - ASPET
… After its agonist effects had waned (typically < 24 hr), methoclocinnamox (0.1-… ) methoclocinnamox did not antagonize the kappa-agonist U50,488. It is concluded that …
Number of citations: 10 jpet.aspetjournals.org
RJ Briscoe, G Winger, JW Lewis, JH Woods - Psychopharmacology, 2000 - Springer
Rationale: Methoclocinnamox (MC-CAM) possesses initial partial µ-opioid agonist activity with subsequent long-lasting µ-antagonist effects. This profile of activity is similar to that of …
Number of citations: 10 link.springer.com
GD Winger, JH Woods, JW Lewis, RJ Briscoe - 2000 - deepblue.lib.umich.edu
Rationale : Methoclocinnamox (MC-CAM) possesses initial partial µ-opioid agonist activity with subsequent long-lasting µ-antagonist effects. This profile of activity is similar to that of …
Number of citations: 0 deepblue.lib.umich.edu
G Zernig, T Burke - 1994 - deepblue.lib.umich.edu
… tM), clocinnamox and methoclocinnamox (10 nM and 1 ktM each) were added to whole … The binding inhibition mediated by methoclocinnamox, however, was at least partially reversible …
Number of citations: 7 deepblue.lib.umich.edu
NPR Nieland, S Carrington, JW Lewis, JH Woods… - Analgesia, 1995 - ingentaconnect.com
… The corresponding codeinones eg methoclocinnamox (MC-CAM) are μ partial agonists which also have delayed and long-lasting μ antagonist actions. We have now synthesized …
Number of citations: 3 www.ingentaconnect.com
I Derrick, CL Neilan, J Andes… - Journal of medicinal …, 2000 - ACS Publications
… However in this series of 14β-cinnamoylamino derivatives the codeinones (eg methoclocinnamox, MC-CAM) had unexpectedly high μ-opioid receptor affinity, similar to that of the …
Number of citations: 21 pubs.acs.org
J Lewis - Problems of Drug Dependence, 1994: Plenary session …, 1995 - books.google.com
… An important lead was provided by methoclocinnamox (MC-CAM), a long lasting u partial agonist which is converted to the irreversible antagonist clocinnamox (C-CAM) by metabolism. …
Number of citations: 2 books.google.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。